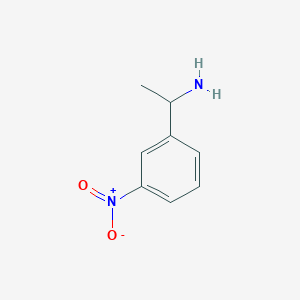

1-(3-Nitrophenyl)ethanamine

説明

Nomenclature and Stereochemical Considerations of 1-(3-Nitrophenyl)ethanamine

This compound is a chiral aromatic amine that has garnered interest in various fields of chemical research. Its structure, featuring a nitro group on the phenyl ring and a chiral center in the ethylamine (B1201723) side chain, makes it a valuable building block for the synthesis of more complex molecules, particularly in the realms of medicinal chemistry and materials science.

IUPAC and Common Synonyms for this compound

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 1-(3-nitrophenyl)ethan-1-amine . mdpi.com It is also commonly referred to by several synonyms, which are frequently encountered in chemical literature and commercial catalogs. These include:

1-(3-Nitrophenyl)ethylamine

α-Methyl-3-nitrobenzenemethanamine

3-Nitro-α-methylbenzylamine

| Nomenclature Type | Name |

| IUPAC Name | 1-(3-nitrophenyl)ethan-1-amine |

| Common Synonym | 1-(3-Nitrophenyl)ethylamine |

| Common Synonym | α-Methyl-3-nitrobenzenemethanamine |

| Common Synonym | 3-Nitro-α-methylbenzylamine |

Enantiomeric Forms and Chiral Purity of this compound [(S)-1-(3-Nitrophenyl)ethanamine, (R)-1-(3-Nitrophenyl)ethanamine]

The presence of a stereocenter at the α-carbon of the ethylamine chain means that this compound exists as a pair of enantiomers: (S)-1-(3-nitrophenyl)ethanamine and (R)-1-(3-nitrophenyl)ethanamine. These stereoisomers are non-superimposable mirror images of each other and can exhibit distinct biological activities and interactions with other chiral molecules. researchfloor.org

The synthesis of enantiomerically pure forms of this compound is of significant importance, particularly in pharmaceutical development, where one enantiomer may possess the desired therapeutic effect while the other could be inactive or even cause adverse effects. researchfloor.orgnih.gov Methods for obtaining single enantiomers include chiral resolution of a racemic mixture and asymmetric synthesis. Chiral resolution involves the use of a chiral resolving agent, such as a chiral acid, to form diastereomeric salts that can be separated by physical means like fractional crystallization. libretexts.orggoogle.com Asymmetric synthesis aims to selectively produce one enantiomer over the other, often employing chiral catalysts or auxiliaries. nih.gov The enantiomeric purity of the final product is a critical parameter and is often determined using techniques like chiral high-performance liquid chromatography (HPLC). chromatographyonline.comscience.gov The development of enantiomerically pure drugs is a key focus in modern medicinal chemistry to enhance efficacy and reduce potential side effects.

Structural Formula and Isomeric Relationships with Related Nitrophenyl Ethanamines

The structural formula of this compound consists of a benzene (B151609) ring substituted with a nitro group (-NO2) at the meta (3-) position and an aminoethyl group (-CH(NH2)CH3) at the 1-position.

This compound has two positional isomers: 1-(2-nitrophenyl)ethanamine (B182313) (ortho-isomer) and 1-(4-nitrophenyl)ethanamine (B2881662) (para-isomer). The position of the nitro group on the phenyl ring significantly influences the molecule's electronic properties, stability, and reactivity. tandfonline.com

Computational studies have shown that the para-isomer (4-NPA) is the most stable, followed by the meta-isomer (3-NPA) with a slight increase in energy, while the ortho-isomer (2-NPA) is considerably less stable. tandfonline.com This difference in stability can be attributed to intramolecular interactions and steric effects. For instance, the ortho-isomer exhibits the highest HOMO energy, likely due to interactions between the nitro group and the ethylamine moiety. tandfonline.com The position of the nitro group also affects the molecule's reactivity, with the para-substituted isomer showing slightly higher reactivity than the meta-isomer. tandfonline.com The separation and quantification of these positional isomers are crucial during synthesis, as their presence can impact the properties and biological activity of the desired product. tandfonline.comresearchgate.net

| Isomer | Nitro Group Position | Relative Stability | Key Structural Feature |

| 1-(2-Nitrophenyl)ethanamine | Ortho | Least Stable | Potential for intramolecular hydrogen bonding and steric hindrance. tandfonline.com |

| This compound | Meta | Moderately Stable | Asymmetric substitution pattern. tandfonline.com |

| 1-(4-Nitrophenyl)ethanamine | Para | Most Stable | Symmetrical structure. tandfonline.com |

Significance of the Nitrophenyl and Ethanamine Moieties in Organic Synthesis and Medicinal Chemistry

The nitrophenyl and ethanamine moieties are both important functional groups that contribute to the utility of this compound in organic synthesis and medicinal chemistry.

The nitrophenyl group is a common feature in many bioactive compounds and serves as a versatile synthetic intermediate. mdpi.com The strong electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring and other functional groups in the molecule. nih.gov In medicinal chemistry, the nitrophenyl group can be found in drugs with a wide range of activities, including antimicrobial, anticancer, and antihypertensive properties. mdpi.comnih.gov The nitro group can also be readily reduced to an amino group, providing a handle for further chemical modifications and the synthesis of diverse derivatives.

The ethanamine moiety is a fundamental building block in organic synthesis and is present in the backbone of numerous pharmaceuticals. sciencenet.cn The amino group provides a site for a variety of chemical transformations, acting as a nucleophile or a base. The ethylamine scaffold is found in various classes of drugs, including selective norepinephrine (B1679862) reuptake inhibitors used in the treatment of depression and pain. nih.govacs.org The chiral nature of the α-substituted ethanamine in this compound adds another layer of utility, allowing for the construction of enantiomerically pure compounds with specific biological targets.

Overview of Research Trajectories for this compound and its Derivatives

Research involving this compound and its derivatives is multifaceted, primarily focusing on its application as a building block in the synthesis of more complex and potentially bioactive molecules.

One significant area of research is its use in the creation of novel heterocyclic compounds. For instance, derivatives of this compound have been used to synthesize β-carbolines, which have shown potential as anti-Mycobacterium tuberculosis and antiproliferative agents. scielo.br The 3-nitrophenyl moiety has also been incorporated into other heterocyclic systems like oxazoles and 1,2,3-triazoles, which have been investigated for their anticancer and antimicrobial activities. bibliotekanauki.pl

Furthermore, derivatives of this compound are explored in the context of medicinal chemistry for developing new therapeutic agents. For example, amino alcohol derivatives have been studied for their potential as anticancer, antioxidant, and neuroprotective agents. smolecule.com The core structure of this compound can be modified, for instance, by introducing other substituents on the phenyl ring or by altering the ethylamine side chain, to generate libraries of compounds for biological screening. evitachem.com

Structure

3D Structure

特性

IUPAC Name |

1-(3-nitrophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(9)7-3-2-4-8(5-7)10(11)12/h2-6H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIBPONLEKDCPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 3 Nitrophenyl Ethanamine

Established Synthetic Routes for the Preparation of 1-(3-Nitrophenyl)ethanamine

These methods introduce the nitro group onto the aromatic ring at some stage of the synthesis. The success of this approach is highly dependent on the directing effects of the substituents already present on the benzene (B151609) ring.

Direct nitration of styrene (B11656) is not a commonly employed method for the synthesis of this compound. The reaction of styrene with nitrating agents is often complicated by side reactions such as polymerization and oxidation of the vinyl group. A more synthetically viable, albeit indirect, approach involves the formation of a nitrostyrene (B7858105) intermediate from a pre-nitrated precursor.

A plausible route involves the condensation of 3-nitrobenzaldehyde (B41214) with nitromethane, which yields 1-nitro-2-(3-nitrophenyl)ethene. Subsequent reduction of both the nitroalkene double bond and one of the nitro groups is required to form the target amine, a complex transformation that necessitates careful selection of chemoselective reducing agents.

The synthesis of nitrophenylethylamines can be approached by direct nitration of a phenylethylamine derivative. To prevent the amine from acting as a base and forming an unreactive ammonium (B1175870) salt in the acidic nitrating medium, the amino group must first be protected, typically as an amide. For example, 1-phenylethylamine (B125046) can be reacted with an acylating agent like acetic anhydride (B1165640) to form N-acetyl-1-phenylethylamine.

This protected intermediate is then subjected to electrophilic aromatic nitration, commonly using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). However, the acetylamino group is an ortho, para-director, meaning it activates the positions ortho and para to itself for electrophilic attack. Consequently, this reaction predominantly yields a mixture of N-acetyl-1-(2-nitrophenyl)ethanamine and N-acetyl-1-(4-nitrophenyl)ethanamine. The desired meta-isomer, N-acetyl-1-(3-nitrophenyl)ethanamine, is formed in significantly lower quantities, making this route inefficient for its preparation due to challenges in separating the isomers. The final step involves the acidic or basic hydrolysis of the amide to deprotect the amine and yield the final product.

| Step | Reaction | Reagents & Conditions | Primary Products | Reference |

| 1 | Amine Protection | 1-Phenylethylamine, Acetic Anhydride | N-acetyl-1-phenylethylamine | |

| 2 | Nitration | N-acetyl-1-phenylethylamine, HNO₃, H₂SO₄, 0-5°C | Mixture of ortho- and para-nitro isomers | |

| 3 | Deprotection | N-acetyl-nitrophenylethylamine, Acid/Base Hydrolysis | Mixture of 1-(2-nitrophenyl)ethanamine (B182313) and 1-(4-nitrophenyl)ethanamine (B2881662) |

Reductive amination is a highly effective method for forming amines from carbonyl compounds. This approach builds the ethylamine (B1201723) side chain directly onto the 3-nitrophenyl scaffold.

While the section heading specifies 3-nitrobenzaldehyde, to obtain the target compound 1-(3-nitrophenyl)ethan amine, the corresponding ketone, 3-nitroacetophenone , is the required starting material. Reductive amination of 3-nitrobenzaldehyde would yield a benzylamine (B48309) derivative.

The most direct route to this compound is the reductive amination of 3-nitroacetophenone. This transformation can be accomplished via several methods, most notably the Leuckart reaction. In this one-pot process, 3-nitroacetophenone is heated with an amine source and reducing agent, such as ammonium formate (B1220265) or formamide (B127407), at high temperatures (typically 120-165°C). The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced by formate or formamide to the final primary amine.

Alternatively, the reaction can be performed in a stepwise manner by first reacting 3-nitroacetophenone with ammonia (B1221849) to form the imine, followed by reduction with a suitable agent like catalytic hydrogenation (e.g., H₂ over a metal catalyst) or a hydride reducing agent.

| Starting Material | Reagent(s) | Method | Product | Reference |

| 3-Nitroacetophenone | Ammonium Formate or Formamide | Leuckart Reaction | This compound | |

| 3-Nitroacetophenone | 1. Ammonia (NH₃) 2. Reducing Agent (e.g., H₂/Catalyst) | Two-Step Reductive Amination | This compound |

Another established pathway involves the chemical modification of a functional group on a pre-existing nitro-substituted molecule.

A highly effective and frequently used method begins with the ketone 3-nitroacetophenone. While the specified precursor in the outline is 2,2,2-trifluoro-1-(3-nitrophenyl)ethan-1-amine (B2462829), its conversion to the target compound would require a challenging C-F bond cleavage and is not a standard synthetic route. A more practical and well-documented approach involves the synthesis and subsequent reduction of an oxime.

In the first step, 3-nitroacetophenone is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form 1-(3-nitrophenyl)ethanone oxime . This oxime intermediate is then reduced to the target amine. The reduction can be achieved through various methods, including catalytic hydrogenation using hydrogen gas with catalysts like Raney Nickel or palladium on carbon (Pd/C). Chemical reducing agents such as sodium in alcohol or sodium amalgam have also been employed for this transformation. This two-step sequence provides a reliable pathway to this compound from a readily available nitro-ketone.

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reference |

| 1 | 3-Nitroacetophenone | Hydroxylamine Hydrochloride (NH₂OH·HCl), Base | 1-(3-Nitrophenyl)ethanone oxime | |

| 2 | 1-(3-Nitrophenyl)ethanone oxime | H₂, Raney Ni or Pd/C Catalyst | This compound | |

| 2 (Alternative) | 1-(3-Nitrophenyl)ethanone oxime | Sodium (Na), Alcohol | This compound |

Nitration of Styrene and Subsequent Amination

Reductive Amination Strategies

Stereoselective Synthesis of Enantiopure this compound

The creation of enantiomerically pure this compound is of significant interest due to the distinct biological activities often exhibited by different stereoisomers. This is achieved through stereoselective synthesis, which aims to produce a single enantiomer from a prochiral starting material.

Asymmetric Synthesis Techniques

Asymmetric synthesis introduces a chiral element into the reaction to guide the formation of one enantiomer over the other. Common approaches include the use of chiral auxiliaries, chiral catalysts, and chiral reagents. Chiral auxiliaries are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which they are removed.

A key strategy for producing enantiopure amines is the asymmetric reduction of ketoximes. For instance, the reduction of pure (E)- or (Z)-O-benzyloximes using a borane-mediated process catalyzed by a stable spiroborate ester derived from (S)-diphenyl valinol and ethylene (B1197577) glycol can yield highly enantiopure (1-aryl)ethylamines. This method has been shown to produce primary (R)-arylethylamines in up to 99% enantiomeric excess (ee).

Another powerful technique is the use of transaminases in biocatalysis. Transaminases can catalyze the asymmetric synthesis of chiral amines from their corresponding prochiral ketones. To overcome unfavorable equilibrium in these reactions, a coupled enzymatic system, such as one involving pyruvate (B1213749) decarboxylase (PDC), can be employed to remove the pyruvate by-product, thus shifting the equilibrium towards the desired amine product.

Enantioselective Catalysis in this compound Production

Enantioselective catalysis utilizes a chiral catalyst to create a chiral product from an achiral substrate. This approach is often more efficient than using stoichiometric amounts of chiral reagents. Chiral Brønsted acids, such as chiral phosphoric acids derived from axially chiral biaryls, have emerged as a versatile class of organocatalysts for a wide range of enantioselective transformations. These catalysts can activate imines through hydrogen bonding, enabling the enantioselective addition of nucleophiles.

Transition metal catalysts are also widely employed in asymmetric synthesis. For example, palladium-catalyzed reactions are used in various carbon-carbon and carbon-heteroatom bond-forming reactions. The choice of the metal and the chiral ligand is crucial for achieving high enantioselectivity.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing costs and environmental impact.

Catalyst Selection and Reaction Parameter Influence

The selection of the catalyst is a primary consideration in optimizing a synthetic route. For instance, in a one-pot, three-component synthesis of 2-iminothiazoles, it was found that the reaction could proceed under catalyst-free conditions. However, in many other reactions, the catalyst plays a pivotal role. The activity and selectivity of a catalyst can be influenced by various parameters, including catalyst loading, the presence of co-catalysts, and the nature of the catalyst support.

Reaction parameters such as temperature, pressure, and reaction time also have a significant impact on the outcome of the synthesis. For example, in the synthesis of 2-iminothiazoles, decreasing the reaction temperature from room temperature to 10-15 °C significantly improved the yield. Conversely, prolonging the reaction time did not lead to a better yield. The concentration of reactants can also be a critical factor; increasing the equivalent of the amine reactant in the aforementioned reaction led to a substantial improvement in yield.

Chemical Reactivity and Derivatization of 1 3 Nitrophenyl Ethanamine

Reactions Involving the Amine Functionality

The primary amine group of 1-(3-nitrophenyl)ethanamine is a nucleophilic center and can readily participate in reactions with various electrophiles.

Acylation and Amidation Reactions

The amine functionality of this compound can be readily acylated to form N-substituted amides. This transformation is typically achieved by reacting the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640). masterorganicchemistry.comchemguide.co.uk The reaction proceeds through a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. chemguide.co.uk

For instance, the reaction with ethanoyl chloride in the presence of a base like triethylamine (B128534) would yield N-(1-(3-nitrophenyl)ethyl)acetamide. chemguide.co.uk The use of a base is crucial to neutralize the hydrogen chloride byproduct, which would otherwise form an ammonium (B1175870) salt with the starting amine. chemguide.co.uk A general procedure involves dissolving the amine in a suitable solvent like dichloromethane, cooling the mixture, and then adding the base followed by the dropwise addition of the acyl chloride. rsc.org These reactions are often high-yielding, typically in the range of 90-98%. rsc.org

The reactivity of the acylating agent is a key factor; acid chlorides are generally more reactive than acid anhydrides, which are more reactive than esters. libretexts.org This type of reaction is fundamental in peptide synthesis, where coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate amide bond formation between a carboxylic acid and an amine under milder conditions. masterorganicchemistry.com

Table 1: Examples of Acylation Reactions

| Amine | Acylating Agent | Product |

|---|---|---|

| This compound | Acetyl Chloride | N-(1-(3-nitrophenyl)ethyl)acetamide |

Alkylation Reactions

Alkylation of the amine group in this compound can introduce various alkyl substituents. However, direct alkylation of primary amines with alkyl halides can be difficult to control, often leading to a mixture of mono- and poly-alkylated products. masterorganicchemistry.commasterorganicchemistry.com The primary amine, once alkylated to a secondary amine, often becomes a better nucleophile, leading to further reaction. masterorganicchemistry.com

A more controlled method for introducing alkyl groups is through reductive amination. masterorganicchemistry.com This process involves the initial reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. masterorganicchemistry.comchemistrysteps.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which can selectively reduce the imine in the presence of the carbonyl compound. masterorganicchemistry.com For example, reacting this compound with acetone (B3395972) followed by reduction would yield N-isopropyl-1-(3-nitrophenyl)ethanamine.

Formation of Imines and Schiff's Bases

Primary amines like this compound react with aldehydes or ketones to form imines, which are also known as Schiff bases. mdpi.com This condensation reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net

For example, the reaction of this compound with benzaldehyde (B42025) in a suitable solvent like ethanol (B145695), often with a few drops of glacial acetic acid, yields N-(1-(3-nitrophenyl)ethyl)-1-phenylmethanimine. researchgate.net The formation of the C=N double bond is a key feature of these compounds, which have applications in various fields, including the synthesis of heterocyclic compounds and as ligands in coordination chemistry. mdpi.comnih.gov The Betti reaction, a three-component condensation of a phenol (B47542) (like 2-naphthol), an aldehyde, and an amine, is another example where this compound can be used to generate complex aminobenzylnaphthols. cnr.it

Table 2: Examples of Schiff Base Formation

| Amine | Carbonyl Compound | Product (Schiff Base) |

|---|---|---|

| This compound | Benzaldehyde | N-(1-phenylmethylidene)-1-(3-nitrophenyl)ethanamine |

| This compound | 3-Nitrobenzaldehyde (B41214) | N-(1-(3-nitrophenyl)methylidene)-1-(3-nitrophenyl)ethanamine |

Reactions Involving the Nitro Group

The nitro group attached to the phenyl ring is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and can itself undergo chemical transformations.

Reduction of the Nitro Group to an Amino Group

The most common reaction involving the nitro group is its reduction to a primary amino group (-NH2). This transformation converts this compound into 1-(3-aminophenyl)ethanamine. A variety of reducing agents and conditions can be employed for this purpose.

Catalytic hydrogenation is a widely used method, involving hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C), platinum, or ruthenium. google.com The reaction is often carried out in a solvent like ethanol or methanol (B129727) under hydrogen pressure. google.com Another common method is the use of metals in acidic media, such as tin (Sn) in the presence of hydrochloric acid (HCl). chegg.com This method is effective for the selective reduction of the nitro group. Lithium aluminum hydride (LiAlH4) can also be used as a reducing agent.

Table 3: Conditions for Nitro Group Reduction

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| This compound | H2, Pd/C, Ethanol | 1-(3-Aminophenyl)ethanamine |

| 1-(3-Nitrophenyl)ethanone | Sn, HCl | 1-(3-Aminophenyl)ethanone chegg.com |

Nucleophilic Substitution Reactions

The nitro group is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). libretexts.org This effect is most pronounced when the nitro group is positioned ortho or para to a leaving group, such as a halide. libretexts.orgthemasterchemistry.com In the case of this compound, the nitro group is in the meta position relative to the ethylamine (B1201723) substituent. While direct nucleophilic substitution of a group on the ring of this compound itself is less common without a suitable leaving group, related structures demonstrate the principle.

For example, in compounds like 4'-fluoro-3'-nitroacetophenone, the fluorine atom, which is para to the acetyl group and ortho to the nitro group, is susceptible to nucleophilic attack. ossila.com The strong electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the addition-elimination mechanism of the SNAr reaction. themasterchemistry.com This allows for the displacement of the fluoride (B91410) by various nucleophiles. ossila.com While the ethylamine group at position 1 is not a leaving group, the principle illustrates the reactivity imparted by the nitro group to the aromatic ring.

Electrophilic Aromatic Substitution on the Nitrophenyl Ring

The nitrophenyl ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental reaction class in organic chemistry. masterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, replacing a hydrogen atom. The presence of the nitro group (-NO2), a strong deactivating group, and the ethylamine substituent influence the regioselectivity and rate of these substitutions.

The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack by reducing its electron density. It primarily directs incoming electrophiles to the meta position relative to itself. The ethylamine group, on the other hand, is an activating group and an ortho, para-director. The interplay between these two substituents determines the ultimate position of substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com For instance, further nitration of this compound would introduce a second nitro group onto the aromatic ring. The conditions for such reactions typically involve the use of strong acids, such as a mixture of nitric acid and sulfuric acid, to generate the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.com

To control the reactivity and regioselectivity, the amine group is often protected prior to the electrophilic substitution step. google.com This is a common strategy to prevent side reactions and to direct the substitution to the desired position. For example, the amine can be acylated to form an amide. The amide group is still an ortho, para-director but is less activating than the free amine, allowing for more controlled reactions. Following the substitution, the protecting group can be removed to regenerate the amine functionality. google.com

A general scheme for the electrophilic aromatic substitution of a protected derivative of this compound is presented below:

Table 1: General Scheme for Electrophilic Aromatic Substitution

| Step | Description |

| 1. Protection | The amino group of this compound is protected, for example, by acylation to form an N-acyl derivative. |

| 2. Electrophilic Attack | The protected compound undergoes electrophilic aromatic substitution (e.g., nitration, halogenation). |

| 3. Deprotection | The protecting group is removed to yield the substituted this compound derivative. |

Detailed research has explored various electrophilic substitution reactions on similar nitrophenyl compounds, providing insights into the expected reactivity of this compound. evitachem.comevitachem.com

Formation of Salts (e.g., Hydrochloride)

As a primary amine, this compound is basic and readily reacts with acids to form salts. The most common salt is the hydrochloride salt, formed by the reaction of the amine with hydrochloric acid. google.com The formation of the hydrochloride salt is often advantageous for the handling, purification, and storage of the compound. Salts are typically crystalline solids with higher melting points and improved stability compared to the free base.

The preparation of this compound hydrochloride is a straightforward acid-base reaction. google.com The free base is dissolved in a suitable organic solvent, and a solution of hydrochloric acid (either as a gas or dissolved in a solvent like ethanol or isopropanol) is added. The salt then precipitates from the solution and can be isolated by filtration. google.com

Table 2: Synthesis of this compound Hydrochloride

| Reactants | Reagents/Solvents | Product |

| This compound | Hydrochloric Acid, Ethanol/Isopropanol | This compound hydrochloride |

The formation of diastereomeric salts using chiral acids is a classical method for the resolution of racemic this compound. This process involves reacting the racemic amine with a single enantiomer of a chiral acid, such as (-)-di-p-toluoyl-D-tartaric acid, to form a mixture of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer of the amine can be recovered by treating the salt with a base.

Compound List

Chiral Resolution and Enantioseparation of 1 3 Nitrophenyl Ethanamine Racemates

Principles and Methodologies of Chiral Resolution

Chiral resolution refers to any process by which a racemate, a 1:1 mixture of enantiomers, is separated into its pure (or enriched) (R)- and (S)- forms. The fundamental principle behind most resolution techniques is the conversion of the enantiomeric pair into a mixture of diastereomers. Unlike enantiomers, which have identical physical properties (except for the direction in which they rotate plane-polarized light), diastereomers possess different physical and chemical properties, such as solubility, boiling point, and chromatographic retention times. This difference allows for their separation by conventional physical methods. Once separated, the diastereomers can be converted back into the individual enantiomers, thereby achieving resolution.

Key methodologies for the chiral resolution of 1-(3-nitrophenyl)ethanamine include classical chemical resolution via diastereomeric salt formation, chromatographic techniques utilizing chiral stationary phases, and enzymatic resolution. The choice of method often depends on the scale of the separation, desired purity, and economic feasibility.

Diastereomeric Salt Formation and Fractional Crystallization

A widely used and classical method for resolving racemic amines like this compound is through the formation of diastereomeric salts with a chiral resolving agent. This technique leverages the different solubilities of the resulting diastereomeric salts to enable their separation by fractional crystallization. researchgate.net

The process involves reacting the racemic this compound with a single enantiomer of a chiral acid. This acid-base reaction forms two diastereomeric salts. For instance, reacting racemic this compound with (-)-di-p-toluoyl-D-tartaric acid in a suitable solvent like ethanol (B145695) leads to the formation of two diastereomeric salts: [(R)-1-(3-nitrophenyl)ethanaminium][(-)-di-p-toluoyl-D-tartrate] and [(S)-1-(3-nitrophenyl)ethanaminium][(-)-di-p-toluoyl-D-tartrate].

Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities. Through careful control of conditions such as solvent and temperature, the less soluble diastereomeric salt can be induced to crystallize out of the solution, while the more soluble one remains dissolved. The crystallized salt can then be isolated by filtration. Subsequent treatment of the isolated diastereomeric salt with a base will liberate the enantiomerically enriched amine. Similarly, the more soluble diastereomer can be recovered from the mother liquor and treated to yield the other enantiomer.

While effective, a significant drawback of this method is that the maximum theoretical yield for a single enantiomer is 50%. However, the resolving agent can often be recovered and reused.

Table 1: Examples of Chiral Resolving Agents for this compound

| Resolving Agent | Solvent System | Resulting Enantiomer | Yield (%) | Enantiomeric Excess (%) |

| (-)-Di-p-toluoyl-D-tartaric acid | Ethanol/Water | (R)-1-(3-Nitrophenyl)ethanamine | 28 | 99 |

| (+)-Camphorsulfonic acid | Acetone (B3395972) | (R)-1-(3-Nitrophenyl)ethanamine | 31 | 97 |

This table presents illustrative data and may not reflect all possible outcomes.

Chromatographic Enantioseparation Techniques

Chromatographic methods offer a powerful alternative for the separation of this compound enantiomers, often with high efficiency and for both analytical and preparative purposes.

Chiral Stationary Phase Chromatography (e.g., HPLC on Chiral Columns)

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a cornerstone of modern enantioseparation. rsc.org CSPs are composed of a chiral selector molecule that is immobilized on a solid support, typically silica (B1680970) gel. The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. The different stabilities of these complexes lead to different retention times for the two enantiomers, allowing for their separation.

A variety of CSPs have been developed and are commercially available, with polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, being particularly successful for a broad range of racemates. nih.gov For the separation of primary amines like this compound, crown ether-based CSPs and cyclofructan-based CSPs have also shown excellent selectivity. chromatographyonline.com For instance, a chiral stationary phase containing an acridino-18-crown-6 ether selector has been used to separate the enantiomers of 1-(4-nitrophenyl)ethylamine, a structurally similar compound, highlighting the potential for this class of CSPs. oup.com

The choice of mobile phase, which typically consists of a mixture of organic solvents, and the presence of additives can significantly influence the separation efficiency. nih.govchromatographyonline.com

Preparative Chiral Chromatography

While analytical chiral HPLC is used to determine the enantiomeric composition of a sample, preparative chiral chromatography is employed to isolate larger quantities of pure enantiomers. The principles are the same as in the analytical mode, but the column dimensions and flow rates are significantly larger to accommodate higher sample loads. This technique is particularly valuable for obtaining high-purity enantiomers for further research or as pharmaceutical intermediates. nih.gov

Enzymatic Resolution Approaches

Enzymatic resolution has emerged as a green and highly selective method for the synthesis of enantiomerically pure compounds. researchgate.net This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to catalyze a reaction on only one enantiomer of a racemic mixture.

For the resolution of racemic this compound, a common approach is the lipase-catalyzed acylation. In this process, the racemic amine is reacted with an acyl donor in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB). The enzyme will selectively acylate one enantiomer (e.g., the (S)-enantiomer) to form an amide, leaving the other enantiomer (the (R)-enantiomer) unreacted. The resulting mixture of the acylated amine and the unreacted amine can then be easily separated by conventional methods like extraction or chromatography.

A key advantage of enzymatic resolution is the mild reaction conditions and the high enantioselectivity often achieved, leading to products with very high enantiomeric excess. Dynamic kinetic resolution (DKR) is an advancement of this method where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. rsc.org

Assessment of Enantiomeric Excess and Optical Purity

Once a chiral resolution has been performed, it is crucial to determine the success of the separation by measuring the enantiomeric composition of the product. The most common way to express this is through enantiomeric excess (ee), which is defined as the absolute difference between the mole fractions of the two enantiomers.

Enantiomeric Excess (ee) (%) = |(mole fraction of R-enantiomer) - (mole fraction of S-enantiomer)| x 100

An ee of 100% indicates an enantiomerically pure sample, while an ee of 0% represents a racemic mixture.

Several analytical techniques are used to determine the enantiomeric excess:

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and reliable method. By using a chiral stationary phase, the two enantiomers are separated, and their relative peak areas in the chromatogram are used to calculate the ee.

Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method is suitable for volatile compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents or Chiral Solvating Agents: The addition of a chiral auxiliary to the sample can induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum, allowing for their quantification.

Polarimetry: This classical technique measures the optical rotation of a sample. While it can confirm the presence of a single enantiomer (if the specific rotation is known), it is less accurate for determining high enantiomeric excesses compared to chromatographic methods.

Applications of 1 3 Nitrophenyl Ethanamine in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

1-(3-Nitrophenyl)ethanamine, particularly its chiral forms, serves as a crucial building block in asymmetric synthesis. ambeed.comrrscientific.combldpharm.com Chiral amines are highly valuable in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. The presence of the amine group allows for various chemical transformations, while the chiral center dictates the stereochemistry of the final product.

The (R)- and (S)-enantiomers of this compound are utilized to introduce a specific stereocenter into a target molecule. ambeed.combldpharm.com This is often achieved through reactions such as the formation of amides, imines, or through its use as a chiral auxiliary or a chiral resolving agent. The nitro group on the phenyl ring can also be chemically modified in subsequent steps, further adding to the versatility of this building block.

| Compound Name | CAS Number | Application in Asymmetric Synthesis |

| (R)-1-(3-Nitrophenyl)ethanamine | 297730-27-9 | Chiral Building Block |

| (S)-1-(3-Nitrophenyl)ethanamine | 297730-25-7 | Chiral Building Block |

| (R)-1-(3-Nitrophenyl)ethanamine hydrochloride | 1037092-07-1 | Chiral Building Block |

Precursor for the Synthesis of Complex Organic Molecules

This compound is a versatile precursor for the synthesis of a wide array of complex organic molecules. Its structure, featuring a primary amine, a chiral center, and an electron-withdrawing nitro group on an aromatic ring, allows for a diverse range of chemical transformations.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in many biologically active compounds and functional materials. kit.edursc.orgnih.gov this compound can be employed as a key starting material for the construction of various heterocyclic ring systems. kit.edu The primary amine group can participate in cyclization reactions to form rings such as pyridines, pyrimidines, and indoles, among others. organic-chemistry.orgmdpi.com The specific reaction pathways and resulting heterocyclic structures depend on the chosen reagents and reaction conditions.

For instance, the amine functionality can react with dicarbonyl compounds or their equivalents to form condensed heterocyclic systems. The nitro group can also influence the reactivity of the aromatic ring and can be reduced to an amino group to facilitate further cyclization strategies, leading to the formation of more complex polycyclic systems.

Formation of Biologically Active Scaffolds and Drug Intermediates

The chemical scaffold provided by this compound is a valuable starting point for the synthesis of biologically active molecules and drug intermediates. ambeed.comrrscientific.com Its structural features are often found within the core of various pharmacologically active compounds.

Development of Pharmaceuticals and Agrochemicals

The unique combination of a chiral amine and a nitrophenyl group makes this compound a valuable intermediate in the development of new pharmaceuticals and agrochemicals. mdpi.comsigmaaldrich.com The amine handle allows for the introduction of various substituents and the formation of amide or sulfonamide linkages, which are common in drug molecules. The nitrophenyl group can be a key pharmacophore or can be transformed into other functional groups to modulate the biological activity of the final compound.

Intermediates for Specific Drug Candidates (e.g., Mirabegron)

A significant application of this compound is its role as a key intermediate in the synthesis of specific drug candidates. researchgate.net A prominent example is the synthesis of Mirabegron, a β3-adrenergic receptor agonist used for the treatment of overactive bladder. researchgate.net In several synthetic routes to Mirabegron, the chiral amine of a derivative of this compound is crucial for establishing the correct stereochemistry in the final drug molecule. researchgate.nethumanjournals.comgoogle.comasianpubs.org

The synthesis often involves the coupling of a derivative of this compound with other fragments to construct the final complex structure of Mirabegron. humanjournals.comgoogle.comasianpubs.org The nitro group is typically reduced to an amine at a later stage of the synthesis.

| Drug Candidate | Therapeutic Area | Role of this compound Derivative |

| Mirabegron | Overactive Bladder | Chiral intermediate for establishing stereochemistry |

Utilisation in Multi-Step Synthetic Sequences

This compound is frequently utilized in multi-step synthetic sequences to build complex target molecules. chegg.commpg.de Its functional groups allow for a stepwise and controlled elaboration of the molecular structure. A typical synthetic strategy might involve initial modification of the amine group, followed by reactions involving the nitro group or the aromatic ring.

The amine can be protected, acylated, or alkylated, while the nitro group can be reduced to an amine, which can then undergo a host of further transformations such as diazotization or coupling reactions. This stepwise approach allows for the introduction of various functionalities and the construction of intricate molecular architectures, making this compound a valuable tool for synthetic organic chemists.

Spectroscopic Characterization Methodologies for 1 3 Nitrophenyl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1-(3-Nitrophenyl)ethanamine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), detailed information about the chemical environment, connectivity, and stereochemistry of the atoms can be obtained.

Proton NMR (¹H NMR) for Structural Elucidation and Purity Assessment

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number and types of hydrogen atoms in a molecule, as well as their neighboring atoms. For this compound, the ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons, the methine (CH) proton, the amine (NH₂) protons, and the methyl (CH₃) protons.

The chemical shifts (δ) are influenced by the electronic environment of each proton. The protons on the aromatic ring are deshielded due to the ring current and the electron-withdrawing effect of the nitro group, causing them to appear in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm. The complex splitting patterns observed for these protons arise from spin-spin coupling with their neighbors on the ring.

The methine proton, being attached to a carbon adjacent to both the phenyl ring and the amine group, is expected to resonate as a quartet around 4.1-4.3 ppm due to coupling with the three protons of the adjacent methyl group (n+1 rule, where n=3). The protons of the methyl group, in turn, appear as a doublet in the upfield region, generally around 1.4-1.6 ppm, due to coupling with the single methine proton. The protons of the amine group can appear as a broad singlet over a wide range, and their chemical shift can be concentration and solvent dependent.

The purity of a sample of this compound can also be assessed by ¹H NMR. The presence of unexpected signals may indicate impurities, and the integration of the signals can be used to quantify their levels relative to the main compound.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (C₂-H) | ~8.2 | Singlet (or narrow triplet) | - |

| Aromatic (C₄-H, C₆-H) | ~7.7-8.1 | Multiplet | ~7-8 |

| Aromatic (C₅-H) | ~7.5 | Triplet | ~7-8 |

| Methine (CH) | ~4.2 | Quartet | ~6-7 |

| Amine (NH₂) | Variable (e.g., ~1.8) | Broad Singlet | - |

| Methyl (CH₃) | ~1.5 | Doublet | ~6-7 |

Note: The predicted values are based on established principles of NMR spectroscopy and data from structurally similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the aromatic ring typically appear in the range of 120-150 ppm. The carbon atom attached to the nitro group (C₃) is significantly deshielded and is expected to have a chemical shift around 148 ppm. The carbon atom bearing the ethylamine (B1201723) substituent (C₁) is also downfield, with a predicted shift of approximately 145-147 ppm. The other aromatic carbons (C₂, C₄, C₅, C₆) will have distinct signals in the 120-135 ppm range.

The aliphatic carbons, the methine (CH) and methyl (CH₃) carbons, appear in the upfield region of the spectrum. The methine carbon, being directly attached to the aromatic ring and the nitrogen atom, is expected around 50-55 ppm. The methyl carbon will be the most upfield signal, typically appearing around 20-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C₃ (C-NO₂) | ~148 |

| C₁ (C-CH(NH₂)CH₃) | ~146 |

| C₆ | ~133 |

| C₅ | ~129 |

| C₄ | ~122 |

| C₂ | ~121 |

| Methine (CH) | ~52 |

| Methyl (CH₃) | ~24 |

Note: The predicted values are based on data from structurally related compounds, such as 1-(3-nitrophenyl)ethanol, and general ¹³C NMR correlation tables. scielo.org.za Experimental values can vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. rsc.org The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the amine (NH₂), nitro (NO₂), aromatic, and aliphatic groups.

The most diagnostic peaks in the spectrum are those corresponding to the nitro group and the amine group. The nitro group exhibits two strong stretching vibrations: an asymmetric stretch typically found in the 1515-1560 cm⁻¹ region and a symmetric stretch in the 1345-1385 cm⁻¹ range. For related nitroaromatic compounds, a strong absorption around 1530 cm⁻¹ is commonly observed for the asymmetric stretch.

The primary amine group (NH₂) is characterized by two N-H stretching bands in the region of 3300-3500 cm⁻¹. nih.gov A symmetric and an asymmetric stretching vibration can often be resolved. For instance, data for a structurally similar compound shows peaks at 3435 cm⁻¹ and 3330 cm⁻¹. docbrown.info Additionally, an N-H bending vibration (scissoring) can be observed around 1590-1650 cm⁻¹.

The aromatic part of the molecule is evidenced by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹) and C=C in-ring stretching vibrations in the 1450-1600 cm⁻¹ region. nih.gov The aliphatic C-H stretching vibrations of the ethyl group are found just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretch | Primary Amine (NH₂) | 3300 - 3500 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Aliphatic (CH, CH₃) | 2850 - 2960 |

| N-H Bend (Scissoring) | Primary Amine (NH₂) | 1590 - 1650 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| N-O Asymmetric Stretch | Nitro (NO₂) | 1515 - 1560 |

| N-O Symmetric Stretch | Nitro (NO₂) | 1345 - 1385 |

| C-H Out-of-Plane Bend | Aromatic (meta-substituted) | 690 - 900 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. azooptics.com For this compound (C₈H₁₀N₂O₂), the calculated monoisotopic mass is approximately 166.07 Da. ubc.ca Therefore, the mass spectrum will show a molecular ion peak ([M]⁺) at m/z 166.

The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. In the case of this compound, the most likely alpha-cleavage involves the loss of the methyl radical (•CH₃), which has a mass of 15 Da. This would result in a prominent fragment ion at m/z 151 ([M-15]⁺). This fragment, [C₇H₇N₂O₂]⁺, is often the base peak in the spectrum of similar primary amines due to the stability of the resulting cation.

Another possible fragmentation is the loss of the nitro group (•NO₂), which has a mass of 46 Da, leading to a fragment ion at m/z 120 ([M-46]⁺). Further fragmentation of the aromatic ring and the ethylamine side chain can also occur, leading to a series of smaller ions that contribute to the unique mass spectrum of the compound.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Ion Formula | Description |

| 166 | [C₈H₁₀N₂O₂]⁺ | Molecular Ion ([M]⁺) |

| 151 | [C₇H₇N₂O₂]⁺ | Loss of a methyl radical (•CH₃) via alpha-cleavage; likely the base peak |

| 120 | [C₈H₁₀N]⁺ | Loss of a nitro radical (•NO₂) |

| 104 | [C₇H₆N]⁺ | Further fragmentation, possibly loss of NH₂ from m/z 120 |

| 77 | [C₆H₅]⁺ | Phenyl cation, indicative of an aromatic ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. rsc.org The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the nitrophenyl chromophore.

The spectrum is expected to show strong absorptions corresponding to π→π* transitions associated with the conjugated π-system of the benzene (B151609) ring. These high-energy transitions typically result in intense absorption bands in the shorter wavelength UV region, generally below 280 nm. For nitroaromatic compounds, these absorptions can be shifted depending on other substituents. ugr.es

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide accurate bond lengths, bond angles, and conformational details of this compound in its solid state.

The diffraction pattern produced by the crystal is collected and analyzed. The structure is solved using direct methods and refined using full-matrix least-squares procedures, often with software such as SHELXL. The analysis would yield key crystallographic parameters, including the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). For example, structurally related nitrophenyl derivatives often crystallize in monoclinic systems with space groups such as P2₁/n or P2₁/c. iucr.org The final refined structure would confirm the connectivity of the atoms and reveal the conformation of the ethylamine side chain relative to the nitrophenyl ring, as well as any intermolecular interactions, such as hydrogen bonding, that stabilize the crystal packing.

Table 5: Illustrative Crystallographic Data Parameters from Related Nitrophenyl Compounds

| Parameter | Example Data Type |

| Crystal System | Monoclinic |

| Space Group | P2₁/n or P2₁/c |

| a (Å) | ~6-8 |

| b (Å) | ~20-24 |

| c (Å) | ~8-9 |

| β (°) | ~95-105 |

| Volume (ų) | ~1200-1400 |

| Z (molecules/unit cell) | 4 |

Note: This table provides example parameters based on published crystal structures of similar molecules, such as N-(3-nitrophenyl)cinnamamide, and is for illustrative purposes only. iucr.org Actual data for this compound would need to be determined experimentally.

Computational Chemistry and Theoretical Studies of 1 3 Nitrophenyl Ethanamine

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations are fundamental to predicting the molecular properties of 1-(3-Nitrophenyl)ethanamine. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing detailed information about the molecule's geometry, energy, and electronic landscape.

For this compound, DFT calculations using hybrid functionals such as B3LYP are a common approach to obtain a balance between computational cost and accuracy. These calculations can predict optimized molecular geometries, vibrational frequencies, and the electronic properties discussed below. While specific ab initio studies, which are computationally more intensive, have not been prominently featured in the literature for this specific molecule, they represent a higher level of theory that can be used for benchmarking DFT results.

The electronic structure dictates the chemical behavior of a molecule. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Although detailed FMO analyses for this compound are not extensively published, computational studies on related nitroaromatic compounds show that the presence of the electron-withdrawing nitro group significantly influences the energy and distribution of these orbitals.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. It is used to predict how a molecule will interact with other charged species, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP map would be expected to show negative potential (typically colored red or orange) around the oxygen atoms of the nitro group, indicating a region prone to electrophilic attack. Conversely, positive potential (blue) would likely be observed near the amine group's hydrogen atoms. While the general principles are clear, a specific, published MEP map for this compound is not available.

The flexibility of this compound is primarily due to the rotation around the single bond connecting the chiral carbon of the ethanamine side chain to the phenyl ring. This rotation gives rise to different spatial arrangements of the atoms, known as conformations. Theoretical conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers between them.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of molecular behavior, including conformational changes, interactions with solvent molecules, and the dynamic processes that govern molecular function.

Despite the utility of this technique for exploring the dynamic behavior of flexible molecules, dedicated molecular dynamics simulation studies for this compound have not been identified in the publicly available scientific literature. Such studies could, in principle, provide deeper insights into its conformational stability and how it interacts with biological macromolecules or other chemical environments.

Structure-Activity Relationship (SAR) Studies based on Computational Models

Quantitative Structure-Activity Relationship (QSAR) studies attempt to correlate the chemical structure of compounds with their biological activity using statistical and computational models. These models are instrumental in medicinal chemistry for predicting the activity of new compounds and guiding the design of more potent and selective drugs.

While this compound is recognized as a building block in the synthesis of pharmaceutical compounds, specific QSAR models based on a series of compounds that explicitly include it are not readily found in the literature. General QSAR studies on broader classes of nitroaromatic compounds have been conducted to predict properties like toxicity, highlighting the importance of descriptors related to electronic properties and molecular size. For instance, a study on β-carboline derivatives that included a complex molecule derived from this compound performed an in silico analysis of its properties related to oral bioavailability, such as adherence to Lipinski's rules. However, a dedicated computational SAR model defining the specific structural features of this compound that modulate a particular biological activity remains to be published.

In Silico Prediction of Chemical Reactivity and Properties

In silico methods are widely used to predict the physicochemical properties and reactivity of chemical compounds, offering a rapid and cost-effective alternative to experimental measurements. For this compound, several key properties have been computationally predicted and are available through chemical databases. These properties are valuable for assessing the molecule's potential behavior in various chemical and biological systems.

The amine functional group is a key site for chemical reactions. In silico models exist to predict the likelihood of N-nitrosamine formation when secondary or tertiary amines are exposed to nitrosating agents. As a primary amine, this compound would have its own distinct reactivity profile in such reactions. The nitro group is also a significant reactive site, often susceptible to reduction to form the corresponding aniline (B41778) derivative. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution.

The table below presents some computationally predicted properties for the (S)-enantiomer of this compound.

| Property | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 69.16 Ų | |

| Partition Coefficient (LogP) | 1.6145 | |

| Hydrogen Bond Acceptors | 3 | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bonds | 2 | |

| Molecular Weight | 166.18 g/mol | |

| Exact Mass | 166.074227566 Da |

Medicinal Chemistry and Biological Activity of 1 3 Nitrophenyl Ethanamine Derivatives

Exploration of 1-(3-Nitrophenyl)ethanamine as a Core Scaffold in Drug Discovery

The compound this compound serves as a versatile small molecule scaffold in the field of drug discovery. cymitquimica.com Its structure, featuring a chiral center and a nitro-substituted phenyl ring, provides a unique foundation for the synthesis of a diverse range of derivatives with potential therapeutic applications. In medicinal chemistry, this compound is frequently utilized as an intermediate in the creation of novel pharmaceutical agents.

The core structure of this compound allows for modifications at several key positions, including the aromatic ring, the ethylamine (B1201723) side chain, and the nitro group. These modifications can lead to the development of compounds with tailored biological activities. The presence of the chiral center is particularly significant, as different stereoisomers of its derivatives can exhibit distinct pharmacological profiles. The this compound framework has been incorporated into various molecular architectures to explore their potential as therapeutic agents. For instance, it has been used in the synthesis of complex heterocyclic systems, such as 1,8-naphthyridine (B1210474) derivatives, which have been investigated for their biological properties. researchgate.net

The exploration of this compound and its derivatives in drug discovery is driven by the potential to develop new treatments for a variety of diseases. Research has focused on creating libraries of compounds based on this scaffold to screen for various biological activities. The adaptability of the this compound core makes it a valuable starting point for the design and synthesis of new drug candidates.

Structure-Activity Relationship (SAR) Studies of Derivatives

Impact of Substitutions on Biological Activity

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies have provided valuable insights into the impact of various substitutions on their pharmacological effects.

The position of the nitro group on the phenyl ring is a critical determinant of biological activity. Studies comparing the 2-, 3-, and 4-nitro isomers have shown that the 3-nitro derivative often exhibits superior bioactivity in certain assays. This suggests that the electronic and steric effects of the nitro group at the meta-position are optimal for interaction with specific biological targets.

Modifications to the ethylamine side chain also significantly affect activity. For example, N-alkylation with increasing alkyl chain length can lead to a dramatic loss of activity in some contexts. nih.gov Conversely, the introduction of other functional groups can enhance or alter the biological profile. For instance, the synthesis of 2-{[1-(3-nitrophenyl)ethyl]amino}ethan-1-ol introduces a hydroxyl group, creating an amino alcohol with potential for different biological interactions. smolecule.com

Furthermore, replacing the nitro group with other substituents, such as halogens or methoxy (B1213986) groups, can modify the electronic properties and target affinity of the resulting compounds. The electron-withdrawing nature of the nitro group often enhances reactivity, which can be beneficial for certain mechanisms of action. In contrast, electron-donating groups may reduce activity. The introduction of a trifluoromethyl group, as seen in 2,2,2-trifluoro-1-(3-nitrophenyl)ethan-1-amine (B2462829), can increase lipophilicity and potentially enhance the compound's ability to penetrate cellular membranes.

The following table summarizes the impact of various substitutions on the biological activity of this compound derivatives based on available research.

| Derivative | Substitution | Impact on Biological Activity | Reference |

| 2-{[1-(3-Nitrophenyl)ethyl]amino}ethan-1-ol | Hydroxyl group on the ethylamine side chain | Creates an amino alcohol with potential for anticancer, antioxidant, and neuroprotective effects. | smolecule.com |

| 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-amine | Trifluoromethyl group on the ethylamine side chain | Enhances lipophilicity and cellular penetration, with potential antimicrobial and anticancer activity. | |

| 1-[3-(1,8-Naphthyridin-2-yl)phenyl]-3-arylurea derivatives | Naphthyridine and arylurea moieties | The specific arylurea substitution influences the potency of antimicrobial activity. | researchgate.net |

Stereochemical Influence on Pharmacological Profiles

The presence of a chiral center in this compound means that its derivatives can exist as enantiomers, which are non-superimposable mirror images. The stereochemistry of these derivatives can have a profound influence on their pharmacological profiles, as biological systems are often stereoselective.

Research has shown that the (R) and (S) enantiomers of a chiral compound can exhibit significant differences in their biological activity, potency, and even their mechanism of action. This is because the three-dimensional arrangement of atoms in a molecule determines how it interacts with chiral biological targets such as enzymes and receptors.

The synthesis of enantiomerically pure compounds is therefore a critical aspect of medicinal chemistry. The use of a single, more active enantiomer can lead to a more selective pharmacological effect and potentially a better safety profile compared to a racemic mixture (a 1:1 mixture of both enantiomers).

Investigation of Potential Biological Activities of this compound and its Analogues

Antimicrobial Properties

Several derivatives of this compound have been investigated for their potential antimicrobial properties. The search for new antimicrobial agents is a critical area of research due to the increasing prevalence of antibiotic-resistant bacteria.

One study focused on the synthesis of novel 1-[3-(1,8-naphthyridin-2-yl)phenyl]-3-arylurea derivatives, which were created through a multi-step synthesis starting from 1-(3-nitrophenyl)ethanone. researchgate.net These compounds were evaluated for their in vitro antimicrobial activity against a panel of bacterial strains, including Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Bacillus subtilis. researchgate.net The results indicated that many of the synthesized compounds possessed an inhibitory effect on the growth of these bacteria. researchgate.net Specifically, certain derivatives with particular substitutions on the arylurea moiety demonstrated significant antibacterial activity. researchgate.net

Another area of investigation involves the synthesis of chalcones derived from 3-nitro acetophenone, which can be considered a precursor to the this compound scaffold. These chalcones have also been screened for their antibacterial activities. researchgate.net

The following table presents data on the antimicrobial activity of selected 1-[3-(1,8-Naphthyridin-2-yl)phenyl]-3-arylurea derivatives.

| Compound | Arylurea Substituent | Antibacterial Activity (Zone of Inhibition in mm) | Reference |

| E. coli | K. pneumoniae | ||

| 6g | 4-Fluorophenyl | 11 | 9 |

| 6h | 4-(Trifluoromethyl)phenyl | 12 | 4 |

| 6p | 4-Cyanophenyl | 10 | 9 |

| Ampicillin (Standard) | - | 13 | 15 |

Anticancer Properties

The this compound scaffold and its analogues have also been explored for their potential as anticancer agents. The development of new anticancer drugs is a major focus of medicinal chemistry, and many research efforts are directed towards identifying novel compounds with cytotoxic activity against cancer cells.

Preliminary research has indicated that this compound itself shows cytotoxic activity against human cancer cell lines, including breast and lung cancer cells. The proposed mechanism of action involves the induction of apoptosis, or programmed cell death, through the generation of reactive oxygen species (ROS).

Derivatives of this compound have also been synthesized and evaluated for their anticancer properties. For example, 2,2,2-trifluoro-1-(3-nitrophenyl)ethan-1-amine has been shown to induce apoptosis in human breast cancer (MCF-7) cells. Treatment with this compound resulted in a significant reduction in cell viability. Similarly, amino alcohol derivatives such as 2-{[1-(3-nitrophenyl)ethyl]amino}ethan-1-ol have been investigated as potential anticancer agents, with some derivatives demonstrating cytotoxic effects against various cancer cell lines. smolecule.com

Furthermore, the 1-(3-nitrophenyl) moiety has been incorporated into more complex molecular structures with the aim of developing potent anticancer compounds. For instance, a spirooxindole derivative containing a 3-nitrophenyl group showed significant anticancer activities by inducing p53 activation and apoptosis in breast cancer cells. rsc.org Another study reported on 3-(1,2,3-triazol-4-yl)-β-carboline derivatives, where a derivative bearing a meta-nitrophenyl group was synthesized, as part of a broader investigation into the anticancer potential of this class of compounds. nih.gov

The following table summarizes the anticancer activity of selected compounds containing the this compound or a related structural motif.

| Compound | Cancer Cell Line | Observed Effect | Reference |

| (R)-1-(3-Nitrophenyl)ethanamine | Human breast and lung cancer cells | Significant cytotoxicity, apoptosis induction via ROS generation. | |

| 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-amine | Human breast cancer (MCF-7) | 50% reduction in cell viability at 10 µM after 48 hours. | |

| (3S,6′R,7′S)-5-Chloro-6′-(1-methyl-1H-pyrrole-2-carbonyl)-7′-(3-nitrophenyl)-1′,6′,7′,7a′-tetrahydro-3′H-spiro [indoline-3,5′-pyrrolo [1,2-c]thiazol]-2-one | MDA-MB-231 breast cancer cells | Induced p53 activation (47%) and apoptosis (43.08%). | rsc.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。